Product packaging for BMS-593214(Cat. No.:CAS No. 1004551-40-9)

BMS-593214

Cat. No.: B606238
CAS No.: 1004551-40-9
M. Wt: 505.6 g/mol
InChI Key: UZOHOGNUODEPEP-USOMCTOXSA-N
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Description

Role of Factor VIIa in Hemostasis and Thrombosis Initiation

Factor VIIa is a serine protease that serves as the primary initiator of blood coagulation in vivo. nih.govthieme-connect.comthieme-connect.com While Factor VII (FVII) circulates in plasma as an inactive zymogen, a small amount is present in the activated form, FVIIa. oncohemakey.com The conversion of FVII to FVIIa can be catalyzed by several proteases, including FXa, FIXa, FXIIa, and thrombin, as well as autocatalysis when bound to TF. oncohemakey.com Upon vascular injury, FVIIa's critical role in initiating hemostasis becomes apparent through its interaction with Tissue Factor. nih.govjvsmedicscorner.comhaematologica.orgahajournals.orgnih.govashpublications.orgpsu.eduoncohemakey.comahajournals.orgmedchemexpress.com

In pathological conditions, dysregulation of FVIIa activity or inappropriate exposure of TF can contribute to the initiation and propagation of thrombosis. nih.govjvsmedicscorner.compsu.eduahajournals.orgmedchemexpress.com Elevated levels of FVIIa or increased availability of TF, such as through the presence of blood-borne TF in microparticles, are associated with various thrombotic disorders. nih.govjvsmedicscorner.compsu.eduahajournals.org

Tissue Factor-Factor VIIa Complex in Physiological and Pathological Coagulation

Tissue Factor (TF) is a transmembrane glycoprotein (B1211001) constitutively expressed by cells surrounding blood vessels, such as vascular smooth muscle cells and fibroblasts. nih.govjvsmedicscorner.comahajournals.orgwikipedia.org Under normal physiological conditions, the vascular endothelium acts as a barrier, separating TF from circulating FVII/FVIIa. nih.govjvsmedicscorner.comahajournals.org However, vascular injury disrupts this barrier, exposing extravascular TF to plasma FVII/FVIIa. nih.govjvsmedicscorner.comahajournals.orgahajournals.org

The binding of FVIIa to TF forms the TF-FVIIa complex, which is the key initiator of the extrinsic pathway of coagulation. nih.govjvsmedicscorner.comhaematologica.orgahajournals.orgnih.govoncohemakey.comahajournals.orgwikipedia.orgahajournals.orgthieme-connect.com This complex possesses significantly enhanced catalytic activity compared to free FVIIa. haematologica.org The TF-FVIIa complex primarily activates Factor X (FX) and Factor IX (FIX). nih.govjvsmedicscorner.comhaematologica.orgahajournals.orgoncohemakey.com Activation of FX leads to the formation of Factor Xa (FXa), which, along with its cofactor Factor Va, forms the prothrombinase complex, responsible for the burst of thrombin generation. nih.govahajournals.org Thrombin, in turn, converts fibrinogen to fibrin, forming the meshwork of the clot, and also activates platelets and other coagulation factors, amplifying the process. nih.gov

In pathological states, such as atherosclerosis or inflammation, TF can be expressed within the vasculature by cells like monocytes, macrophages, and endothelial cells, or be present on circulating microparticles. nih.govjvsmedicscorner.compsu.eduahajournals.org This inappropriate exposure of TF can lead to the formation of the TF-FVIIa complex within the bloodstream, triggering uncontrolled coagulation and contributing to thrombotic events. nih.govjvsmedicscorner.compsu.eduahajournals.org

Rationale for Factor VIIa as a Therapeutic Target in Thrombotic Disorders

Given its role as the initiator of the coagulation cascade, the TF-FVIIa complex represents an attractive target for anticoagulant therapy aimed at preventing or treating thrombotic disorders. nih.govjvsmedicscorner.comnih.govpsu.edumedchemexpress.comwikipedia.orgnih.govahajournals.org Inhibiting the initial step of coagulation could potentially prevent the downstream amplification of thrombin generation and subsequent clot formation. ahajournals.org

Targeting FVIIa/TF has been hypothesized to offer potential advantages over inhibiting downstream factors like FXa or thrombin. nih.govahajournals.orgresearchgate.netresearchgate.net Some research suggests that inhibiting the initiation phase might allow for sufficient residual coagulation to maintain hemostasis while preventing pathological thrombosis, potentially leading to a wider therapeutic window and a lower risk of bleeding complications compared to inhibiting later, more central components of the cascade. nih.govahajournals.orgresearchgate.netresearchgate.net

Overview of Small-Molecule Factor VIIa Inhibitors in Anticoagulant Research

The pursuit of novel anticoagulants has included the investigation of small molecules capable of inhibiting FVIIa activity, particularly its association with TF. nih.govahajournals.orgresearchgate.netijper.org The goal is to develop potent, selective, and ideally orally bioavailable inhibitors that can offer effective antithrombotic activity with an improved safety profile compared to existing anticoagulants. nih.govahajournals.org

BMS-593214 is one such small-molecule compound that has been explored as a direct inhibitor of Factor VIIa. medchemexpress.commedchemexpress.comnih.govcapes.gov.brpatsnap.comnih.govthieme-connect.comthieme-connect.comtargetmol.com Research into this compound has focused on understanding its mechanism of action, enzymatic inhibition profile, and antithrombotic efficacy in preclinical models. medchemexpress.comnih.govthieme-connect.comthieme-connect.comtargetmol.com

Studies have characterized this compound as an active site-directed inhibitor of human FVIIa. nih.govthieme-connect.comthieme-connect.comtargetmol.com It functions as a direct competitive inhibitor of human FVIIa in the hydrolysis of a small synthetic substrate. nih.govthieme-connect.comthieme-connect.com Furthermore, it acts as a non-competitive inhibitor of the activation of the physiological substrate, Factor X, by the TF-FVIIa complex. nih.govthieme-connect.comthieme-connect.comtargetmol.com

Enzyme kinetics studies have determined the inhibition constants (Ki) for this compound against human FVIIa. nih.govthieme-connect.comthieme-connect.com The compound has also been evaluated in in vitro assays assessing its effect on TF-induced platelet aggregation. capes.gov.brnih.gov Preclinical investigations in rabbit models of thrombosis have been conducted to assess its antithrombotic efficacy against both arterial and venous thrombus formation. medchemexpress.comnih.govpatsnap.comthieme-connect.comthieme-connect.comtargetmol.com

The crystal structure of this compound bound to FVIIa has been determined, providing insights into the molecular interactions between the inhibitor and the enzyme's active site, including key contacts with specific amino acid residues like Asp 189 and Lys 192, and its interaction within the S2 pocket. researchgate.netpatsnap.comrcsb.orgosti.gov

Detailed research findings on this compound's inhibitory activity and preclinical efficacy are summarized in the table below:

Study TypeTarget/AssayInhibition ParameterValueNotesSource
Enzyme Kinetics (in vitro)Human FVIIa (tripeptide substrate hydrolysis)Ki5 nMDirect competitive inhibition nih.govthieme-connect.comthieme-connect.com
Enzyme Kinetics (in vitro)TF/VIIa-mediated FX activationKi9.3 nMNon-competitive inhibition nih.govthieme-connect.comthieme-connect.com
Platelet Aggregation (in vitro, human PRP)TF-induced platelet aggregationIC5013 ± 1 nMCompared to other inhibitors (apixaban, rivaroxaban (B1684504), dabigatran (B194492), etc.) capes.gov.brnih.gov
Antithrombotic Efficacy (rabbit model)Electrically-induced carotid artery thrombosisED501.1 to 3.1 mg/kgIntravenous administration nih.govthieme-connect.comthieme-connect.com
Antithrombotic Efficacy (rabbit model)Thread-induced vena cava venous thrombosisED501.1 to 3.1 mg/kgIntravenous administration nih.govthieme-connect.comthieme-connect.com

The development of this compound highlights the ongoing efforts in anticoagulant research to identify and characterize small molecules that can effectively target the initiation phase of coagulation mediated by the TF-FVIIa complex. nih.govpatsnap.comthieme-connect.comthieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27N3O4 B606238 BMS-593214 CAS No. 1004551-40-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1004551-40-9

Molecular Formula

C31H27N3O4

Molecular Weight

505.6 g/mol

IUPAC Name

4-[2-[(6R,6aR,11bR)-2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl]-5-hydroxy-4-methoxyphenyl]benzoic acid

InChI

InChI=1S/C31H27N3O4/c1-38-27-15-22(21(14-26(27)35)16-6-8-17(9-7-16)31(36)37)29-24-12-18-4-2-3-5-20(18)28(24)23-13-19(30(32)33)10-11-25(23)34-29/h2-11,13-15,24,28-29,34-35H,12H2,1H3,(H3,32,33)(H,36,37)/t24-,28-,29+/m1/s1

InChI Key

UZOHOGNUODEPEP-USOMCTOXSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)[C@H]2[C@@H]3CC4=CC=CC=C4[C@@H]3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O

Canonical SMILES

COC1=C(C=C(C(=C1)C2C3CC4=CC=CC=C4C3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS593214;  BMS 593214;  BMS-593214.

Origin of Product

United States

Discovery and Design of Bms 593214 As a Selective Factor Viia Inhibitor

Identification of Initial Screening Hits and Lead Compounds

The journey toward BMS-593214 began with a high-throughput screening campaign aimed at identifying small molecules that could inhibit the enzymatic activity of Factor VIIa. This comprehensive screening of a diverse chemical library led to the identification of a 6-amidinotetrahydroquinoline scaffold as a promising initial hit. nih.gov This particular chemical structure demonstrated the ability to interact with the Factor VIIa active site, providing a crucial starting point for a focused drug discovery program.

Following the initial identification, a combination of library synthesis and rational design was employed to rapidly explore the structure-activity relationship (SAR) around the 6-amidinotetrahydroquinoline core. nih.gov This iterative process of synthesizing and testing analogs allowed for the initial optimization of the hit compound, leading to the generation of more potent and selective lead compounds. These early-stage lead molecules provided the foundational chemical architecture upon which further, more sophisticated medicinal chemistry strategies would be built.

Medicinal Chemistry Strategies for Potency and Selectivity Optimization

With initial lead compounds in hand, the focus shifted to a multi-pronged medicinal chemistry effort to enhance both the potency and selectivity of the inhibitors for Factor VIIa over other related serine proteases in the coagulation cascade.

Structure-Activity Relationship (SAR) Studies of Related Biphenyl (B1667301) Antithrombotic Scaffolds

In parallel with the evolution of the initial tetrahydroquinoline hits, research into other structural classes, such as biphenyl-based inhibitors, provided valuable insights into the requirements for potent Factor VIIa inhibition. SAR studies on these biphenyl scaffolds helped to elucidate the key pharmacophoric elements necessary for effective binding within the enzyme's active site. researchgate.net This knowledge, although from a different chemical series, informed the broader understanding of the target and guided the optimization of the scaffold that would ultimately lead to this compound. The exploration of these related scaffolds underscored the importance of specific substituent patterns and conformational arrangements for achieving high affinity and selectivity. researchgate.netnih.gov

Rational Design Approaches based on Active Site Interactions

A cornerstone of the optimization process was the use of structure-based drug design, heavily relying on X-ray crystallography. The crystal structure of this compound bound to Factor VIIa revealed critical interactions within the enzyme's active site. nih.gov Key contacts were identified with Aspartate 189 (Asp 189) and Lysine (B10760008) 192 (Lys 192), as well as significant engagement with the S2 pocket of the enzyme. nih.gov This detailed molecular understanding allowed for the rational design of modifications to the inhibitor scaffold to maximize these favorable interactions, thereby increasing potency and selectivity. The design strategy focused on optimizing the fit of the inhibitor within the S1, S2, and S4 subsites of the Factor VIIa active site.

Development and Optimization of Macrocyclic Inhibitor Scaffolds

A significant breakthrough in the development of this compound was the transition from acyclic lead compounds to a novel macrocyclic scaffold. researchgate.netosti.gov This strategic shift was driven by the hypothesis that constraining the molecule's conformation through macrocyclization could pre-organize it into a bioactive conformation, leading to a more favorable entropic profile upon binding and, consequently, higher potency. This approach proved highly successful, with an optimal 16-membered macrocycle being 60-fold more potent than its acyclic counterpart. osti.gov

Further refinement of the macrocyclic scaffold involved the incorporation of specific chemical moieties to enhance interactions with key pockets of the Factor VIIa active site. The introduction of a P1' alkyl sulfone group and P2 methyl groups proved to be particularly impactful. osti.gov These additions were designed to occupy specific sub-pockets within the enzyme's active site, leading to a significant boost in inhibitory potency. The incorporation of a methyl group, for instance, was shown to improve potency by as much as 10-fold. nih.govresearchgate.net This meticulous optimization of the macrocyclic core and its substituents was instrumental in achieving the high affinity and selectivity characteristic of this compound. osti.gov

Synthetic Methodologies for this compound

The Journey to a Selective Antithrombotic Agent: The Discovery and Design of this compound

This compound is a potent and highly selective, active-site, direct inhibitor of Factor VIIa (FVIIa), a critical enzyme in the initiation of the blood coagulation cascade. Its development represents a significant endeavor in the search for new antithrombotic therapies. The design of this compound was the result of a meticulous process of chemical refinement, starting from an initial screening hit and culminating in a structurally novel and highly effective molecule.

The genesis of this compound was a 6-amidinotetrahydroquinoline compound, identified through high-throughput screening. This initial hit provided a foundational chemical scaffold that, through a combination of library synthesis and rational drug design, was systematically modified to enhance its potency and selectivity as a FVIIa inhibitor. This effort led to the creation of a series of inhibitors based on an indeno[2,1-c]quinoline scaffold, a key structural feature of this compound.

This compound exhibits direct, competitive inhibition of human FVIIa with a Ki of 5 nM. However, it functions as a noncompetitive inhibitor of the activation of its physiological substrate, Factor X, by the TF/FVIIa complex, with a Ki of 9.3 nM. This dual-inhibition profile underscores the nuanced mechanism of action of the compound. The efficacy of this compound as an antithrombotic agent has been demonstrated in preclinical models of both arterial and venous thrombosis.

The following sections will delve into the key synthetic transformations that were pivotal in the development of this compound, with a particular focus on the optimization of the Povarov annulation and the stereoselective synthesis of the biologically active enantiomer.

Key Synthetic Transformations: The Povarov Annulation at the Core

The construction of the tetracyclic core of the indeno[2,1-c]quinoline scaffold, a defining feature of this compound, was achieved through a pivotal Povarov reaction. This powerful annulation strategy, which involves the reaction of an N-arylimine with an electron-rich alkene, proved to be a critical step in the synthesis of this class of FVIIa inhibitors. The successful application of this reaction was a key enabler in the exploration of the structure-activity relationships that led to the identification of this compound.

Optimization of the Povarov Annulation

The initial implementation of the Povarov reaction in the synthesis of the indeno[2,1-c]quinoline core of this compound, while successful in principle, required significant optimization to be suitable for a gram-scale synthesis of the active enantiomer. This optimization was a critical step in enabling the production of sufficient quantities of the compound for further preclinical evaluation. The specific parameters of this optimization, including the choice of catalyst, solvent, and reaction conditions, were fine-tuned to maximize the yield and diastereoselectivity of the desired cis-fused product.

While detailed experimental data on the optimization is proprietary, the successful development of a gram-scale synthesis underscores the effectiveness of these efforts. The ability to produce this compound on a larger scale was a crucial step in its progression as a potential therapeutic agent.

Stereoselective Synthesis of the Active Enantiomer

As is common with chiral molecules, the biological activity of this compound resides in a single enantiomer. Therefore, a key challenge in its synthesis was the development of a stereoselective method to produce the active enantiomer in high purity. This was achieved through a process that ensured the formation of the desired stereoisomer, thereby avoiding the need for challenging and often inefficient chiral separations of a racemic mixture.

Molecular Mechanism of Factor Viia Inhibition by Bms 593214

Enzyme Kinetic Characterization of Factor VIIa Inhibition

Enzyme kinetic studies have characterized the interaction of BMS-593214 with FVIIa, revealing distinct modes of inhibition depending on the substrate. nih.govthieme-connect.comthieme-connect.comthieme-connect.com

Direct Competitive Inhibition of Human Factor VIIa

This compound acts as a direct competitive inhibitor of human FVIIa when assessed using a tripeptide substrate. nih.govmedchemexpress.comthieme-connect.comthieme-connect.comthieme-connect.com This indicates that this compound binds to the active site of FVIIa, competing with the substrate for access. The inhibition constant (Ki) for this interaction has been determined. nih.govthieme-connect.comthieme-connect.comthieme-connect.com

Non-Competitive Inhibition of Tissue Factor/Factor VIIa-Activated Substrate Factor X

In contrast to its interaction with a small tripeptide substrate, this compound demonstrates non-competitive inhibition of the activation of the physiological substrate, Factor X (FX), by the Tissue Factor (TF)/FVIIa complex. nih.govmedchemexpress.comthieme-connect.comthieme-connect.comthieme-connect.com This suggests that while this compound binds to FVIIa, its inhibitory effect on FX activation is not overcome by increasing concentrations of FX. The Ki for the non-competitive inhibition of FX activation by TF/FVIIa has also been reported. nih.govthieme-connect.comthieme-connect.comthieme-connect.com

Table 1: Enzyme Kinetic Parameters of this compound Inhibition

Enzyme SystemSubstrateMode of InhibitionKi (nM)Temperature (°C)
Human FVIIaTripeptide substrateCompetitive5.0 ± 0.3 thieme-connect.com37 thieme-connect.com
Human FVIIaTripeptide substrateCompetitive5 nih.govthieme-connect.comthieme-connect.comNot specified in snippet nih.govthieme-connect.comthieme-connect.com
TF/Human FVIIaFactor XNon-competitive9.3 nih.govthieme-connect.comthieme-connect.comNot specified in snippet nih.govthieme-connect.comthieme-connect.com
TF/Human FVIIaFactor XNon-competitive9.3 nM thieme-connect.com37 thieme-connect.com
Human FVIIaNot specifiedCompetitive1.3 ± 0.2 thieme-connect.com25 thieme-connect.com

Selectivity Profile Against Other Serine Proteases (e.g., Thrombin, Factor Xa, Plasma Kallikrein)

This compound has been shown to exhibit selectivity for FVIIa over other serine proteases involved in coagulation and other biological processes. nih.govmedchemexpress.comresearchgate.netmedchemexpress.comresearchgate.net Studies have compared its inhibitory potency against enzymes such as thrombin, Factor Xa (FXa), and plasma kallikrein. nih.govmedchemexpress.comresearchgate.netmedchemexpress.comresearchgate.net This selectivity is crucial for developing targeted antithrombotic therapies with reduced off-target effects. This compound showed less potency against other human proteases compared to FVIIa. thieme-connect.com

Structural Basis of Ligand-Target Interaction

Understanding the structural interaction between this compound and FVIIa provides insights into the molecular basis of its inhibitory activity and selectivity. researchgate.netpatsnap.comtargetmol.comnih.govrsc.orgnih.govebi.ac.uk

Co-crystallography Studies of this compound Bound to Factor VIIa

Co-crystallography studies have been performed to elucidate the binding mode of this compound to FVIIa. researchgate.netpatsnap.comtargetmol.comnih.govrsc.orgnih.govebi.ac.ukproteopedia.orgrcsb.orgacs.orgosti.gov A crystal structure of this compound bound to FVIIa has been obtained, providing a detailed view of the inhibitor within the enzyme's active site. patsnap.comnih.govproteopedia.orgrcsb.orgacs.org This structural information is vital for structure-activity relationship (SAR) analysis and the rational design of improved inhibitors. researchgate.netpatsnap.comnih.govacs.orgosti.gov

Identification of Key Binding Site Residues (e.g., Asp 189, Lys 192)

Analysis of the co-crystal structure has identified key amino acid residues within the FVIIa active site that interact with this compound. researchgate.netpatsnap.comtargetmol.comnih.govnih.govproteopedia.orgrcsb.orgacs.org Notably, interactions with Asp 189 and Lys 192 have been highlighted as important for the binding of this compound to FVIIa. patsnap.comnih.govproteopedia.orgrcsb.orgacs.org These residues are part of the S1 and other binding pockets of FVIIa, which accommodate specific chemical moieties of the inhibitor, contributing to its potency and selectivity. patsnap.comnih.govproteopedia.orgrcsb.orgacs.org The cationic amidine group of similar inhibitors has been shown to form strong bivalent hydrogen bonds with Asp189 at the bottom of the S1 pocket. osti.gov Hydrophobic interactions with the S2 pocket have also been observed for similar compounds. acs.org

Table 2: Key Binding Site Residues of Factor VIIa Interacting with this compound

ResidueLocation in FVIIa Active SiteType of Interaction
Asp 189S1 pocketKey contact, potentially hydrogen bonding patsnap.comnih.govproteopedia.orgrcsb.orgacs.orgosti.gov
Lys 192Near S1/S2 pocketKey contact, potentially salt bridge patsnap.comnih.govproteopedia.orgrcsb.orgacs.org
S2 pocket residuesS2 pocketHydrophobic interactions patsnap.comnih.govproteopedia.orgrcsb.orgacs.org

Analysis of S2 Pocket Interactions and Specific Chemical Moieties

Crystal structures of this compound bound to FVIIa have provided detailed insights into the molecular interactions at the active site. These structures highlight key contacts between the inhibitor and specific residues within the FVIIa binding pockets, including the S2 pocket. rcsb.orgproteopedia.orgpatsnap.comscience.gov

The S2 pocket of FVIIa exhibits distinct characteristics compared to other related proteases, notably featuring a lysine (B10760008) residue at position 192 (K192) and an insertion at position 170. acs.org This unique architecture influences inhibitor binding specificity. Studies indicate that the S2 pocket of FVIIa can accommodate residues such as threonine, leucine, phenylalanine, and valine, which are among the most preferred amino acids in this subsite. nih.gov

This compound interacts with the S1 and S2 sites of FVIIa. A salt bridge is formed between the benzoate (B1203000) group of this compound and Lys 192 (K192) in FVIIa. acs.org Additionally, the anisole (B1667542) group of the inhibitor engages in a hydrophobic interaction with a small hydrophobic region within the S2 pocket. acs.org Key contacts have also been observed with Asp 189 (D189). rcsb.orgproteopedia.orgpatsnap.comscience.gov

The structural data underscores how specific chemical moieties of this compound are positioned to interact favorably with the amino acid residues lining the S1 and S2 pockets, contributing to its potent binding and inhibitory activity.

Allosteric Regulation and Conformational Changes of Factor VIIa Upon Binding

Factor VIIa's activity is significantly influenced by its association with tissue factor (TF), which induces allosteric conformational changes in the FVIIa protease domain, enhancing its catalytic properties. researchgate.net Allosteric regulation involves conformational transitions in a protein induced by the binding of a molecule at a site distinct from the active site. plos.org

While TF binding is a known allosteric activator of FVIIa, the provided information primarily characterizes this compound as an active site-directed inhibitor. medchemexpress.comnih.govtargetmol.com The crystal structure of this compound bound to FVIIa shows the inhibitor in the active site. rcsb.orgproteopedia.orgpatsnap.comscience.gov Some studies on FVIIa allostery explore changes induced by TF or covalent active site inhibitors, highlighting regulatory residues across the protease domain that mediate crosstalk between functional sites, including the active site and cofactor binding site. nih.gov These studies suggest that conformational changes can extend to other domains of FVIIa upon binding events. nih.gov

However, the direct impact of this compound binding on inducing significant allosteric conformational changes in FVIIa, distinct from its direct active-site blockade, is not explicitly detailed in the provided search results. Its classification as an active site-directed inhibitor suggests its primary mechanism is through directly blocking substrate access to the catalytic machinery. medchemexpress.comnih.govtargetmol.com The observation that it acts as a non-competitive inhibitor for FX activation by TF/FVIIa could potentially involve some level of allosteric influence or a complex interplay within the TF/FVIIa complex, but the precise conformational changes induced by this compound itself are not clearly delineated as a primary mechanism of inhibition based on the provided information. researchgate.netmedchemexpress.comnih.govtargetmol.com

Here is a summary of key binding interactions based on the provided information:

FVIIa ResidueThis compound MoietyType of InteractionBinding PocketSource(s)
Asp 189 (D189)Not specifiedKey contactS1 rcsb.orgproteopedia.orgpatsnap.comscience.gov
Lys 192 (K192)Benzoate groupSalt bridgeS2 rcsb.orgproteopedia.orgpatsnap.comscience.govacs.org
Not specifiedAnisole groupHydrophobicS2 acs.org

Note: The specific moiety interacting with Asp 189 was not explicitly stated in the provided text, only that it is a key contact.

Here is a summary of the inhibition kinetics:

InhibitorTargetInhibition Type (Tripeptide Substrate)Ki (nM) (Tripeptide Substrate)Inhibition Type (FX Activation by TF/VIIa)Ki (nM) (FX Activation by TF/VIIa)Source(s)
This compoundHuman FVIIaCompetitive5Non-competitive9.3 researchgate.netmedchemexpress.comnih.govtargetmol.com

Pre Clinical Pharmacological Evaluation of Bms 593214

In Vitro Efficacy Studies

In vitro studies have investigated the effects of BMS-593214 on various aspects of the coagulation cascade, including thrombin generation and platelet aggregation.

Effect on Thrombin Generation in Plasma

This compound has been shown to inhibit thrombin generation. Studies evaluating its effect on tissue factor (TF)-induced thrombin generation in human platelet-rich plasma demonstrated concentration-dependent inhibition. The compound inhibited TF-induced thrombin generation with an IC50 of 307 nM. ontosight.ai

Modulation of Tissue Factor-Induced Human Platelet Aggregation

This compound effectively inhibited tissue factor-induced platelet aggregation in human platelet-rich plasma. The FVIIa inhibitor demonstrated concentration-dependent inhibition of TF-induced platelet aggregation with an IC50 of 13 ± 1 nM. ontosight.ainih.govmolnova.com At a concentration of 1000 nM, this compound completely blocked platelet aggregation induced by tissue factor. ontosight.ai For comparison, other inhibitors tested in similar studies showed different potencies: apixaban (B1684502) (a direct factor Xa inhibitor) had an IC50 of 4 ± 1 nM, rivaroxaban (B1684504) (a direct factor Xa inhibitor) had an IC50 of 8 ± 2 nM, dabigatran (B194492) (a direct thrombin inhibitor) had an IC50 of 46 ± 1 nM, and argatroban (B194362) (a direct thrombin inhibitor) had an IC50 of 79 ± 1 nM in inhibiting TF-induced platelet aggregation. nih.govmolnova.com In contrast, the factor XIa inhibitor BMS-262084 had no effect on TF-induced platelet aggregation at concentrations up to 10 µM. ontosight.ainih.govmolnova.com

Compound Target IC50 (nM) for TF-Induced Platelet Aggregation (Human PRP)
This compound FVIIa 13 ± 1 nih.govmolnova.com
Apixaban FXa 4 ± 1 nih.govmolnova.com
Rivaroxaban FXa 8 ± 2 nih.govmolnova.com
Dabigatran Thrombin 46 ± 1 nih.govmolnova.com
Argatroban Thrombin 79 ± 1 nih.govmolnova.com
BMS-262084 FXIa >10000 (no effect at 10 µM) ontosight.ainih.govmolnova.com

Species Differences in Tissue Factor-Factor VIIa Dependent Anticoagulation (e.g., Human vs. Rabbit Plasma)

This compound has demonstrated species differences in its TF-FVIIa-dependent anticoagulant activity. Studies evaluating its effect on prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) in human and rabbit plasma in vitro showed that this compound was more potent in prolonging PT than aPTT in normal human plasma, with EC2x values of 16 µM and >30 µM, respectively. medkoo.com In normal rabbit plasma, this compound was less active, with clotting time EC2x values of >30 µM for both aPTT and PT. medkoo.com However, a dVII-PT assay was found to be more sensitive in monitoring the in vitro anticoagulant activity of this compound and detected differences in potency across various species. medkoo.com Despite these differences in standard clotting assays, this compound exhibited similar potency in TF-FVIIa-dependent anticoagulation in both human and rabbit plasma when assessed appropriately. medkoo.comtargetmol.com

Species Assay EC2x (µM)
Human PT 16 medkoo.com
Human aPTT >30 medkoo.com
Rabbit PT >30 medkoo.com
Rabbit aPTT >30 medkoo.com
Human dVII-PT 2.6 medkoo.com
Rabbit dVII-PT 3.7 medkoo.com
Monkey dVII-PT 1.8 medkoo.com
Dog dVII-PT 5.9 medkoo.com
Guinea Pig dVII-PT 31.8 medkoo.com
Rat dVII-PT 16 medkoo.com
Mouse dVII-PT 23.9 medkoo.com

In Vivo Antithrombotic Efficacy in Animal Models

The in vivo antithrombotic efficacy of this compound has been evaluated in anesthetized rabbit models. medkoo.comtargetmol.com

Rabbit Models of Arterial Thrombosis (e.g., Electrically-Induced Carotid Artery Thrombosis)

This compound was efficacious in the prevention and treatment of arterial thrombosis (AT) in rabbit models, such as the electrically-induced carotid arterial thrombosis model. medkoo.comtargetmol.com Studies demonstrated that this compound given intravenously was effective in reducing thrombus formation in this model. medkoo.com The compound showed antithrombotic efficacy with ED50 values ranging from 1.1 to 3.1 mg/kg in prevention and treatment models of AT. medkoo.comtargetmol.com

Rabbit Models of Venous Thrombosis (e.g., Thread-Induced Vena Cava Thrombosis)

The antithrombotic efficacy of this compound was also assessed in rabbit models of venous thrombosis (VT), including the thread-induced vena cava venous thrombosis model. ontosight.aimolnova.commedkoo.comtargetmol.com Intravenous administration of this compound was effective in preventing and treating VT in these models. medkoo.comtargetmol.com The ED50 values for this compound in the prevention and treatment of VT ranged from 1.1 to 3.1 mg/kg, similar to its efficacy in arterial thrombosis models. medkoo.comtargetmol.com

Animal Model Type of Thrombosis Efficacy (Prevention and Treatment) ED50 (mg/kg)
Electrically-Induced Carotid Artery Thrombosis (Rabbit) Arterial Efficacious 1.1 to 3.1 medkoo.comtargetmol.com
Thread-Induced Vena Cava Thrombosis (Rabbit) Venous Efficacious 1.1 to 3.1 medkoo.comtargetmol.com

Comparative Pre-clinical Efficacy with Other Classes of Anticoagulants (e.g., Factor Xa Inhibitors, Thrombin Inhibitors)

Pre-clinical studies have included in vitro comparisons of this compound with other classes of anticoagulants, such as Factor Xa inhibitors and thrombin inhibitors, particularly in the context of tissue factor-induced platelet aggregation.

In an in vitro study evaluating the effect of various factor inhibitors on tissue factor-induced human platelet aggregation, this compound demonstrated inhibitory activity. The study compared the half-maximal inhibitory concentration (IC50) values of this compound with those of direct Factor Xa inhibitors (apixaban, rivaroxaban) and direct thrombin inhibitors (dabigatran, argatroban), as well as a Factor XIa inhibitor (BMS-262084).

The results indicated that inhibition of thrombin generation by blocking upstream proteases like FVIIa (with this compound) and Factor Xa was as effective as direct thrombin inhibition in preventing tissue factor-induced platelet aggregation. The IC50 values for the tested inhibitors in this specific in vitro assay were reported as follows:

CompoundClass of InhibitorIC50 (nM) ± Standard Error
ApixabanFactor Xa Inhibitor4 ± 1
RivaroxabanFactor Xa Inhibitor8 ± 2
This compoundFactor VIIa Inhibitor13 ± 1
DabigatranThrombin Inhibitor46 ± 1
ArgatrobanThrombin Inhibitor79 ± 1
BMS-262084Factor XIa Inhibitor>10000 (at 10 µM, no effect)

This in vitro comparison suggests that this compound, as a FVIIa inhibitor, exhibits potency in inhibiting tissue factor-induced platelet aggregation within a range comparable to that of the tested Factor Xa inhibitors and demonstrates higher potency than the tested direct thrombin inhibitors in this specific assay.

Advanced Research Perspectives and Future Directions for Factor Viia Inhibitors

Refinement of Factor VIIa Inhibitor Design Principles

The development of potent and selective FVIIa inhibitors like BMS-593214 has been a journey of iterative refinement, combining rational design with advanced synthesis techniques. The discovery of this compound began with a 6-amidinotetrahydroquinoline screening hit, which was subsequently optimized through the synthesis of a chemical library and structure-based design. nih.gov

A significant challenge in designing FVIIa inhibitors has been the necessity of a basic P1 group to interact with the Aspartate 189 (Asp 189) residue in the S1 binding pocket of the enzyme. researchgate.netnih.gov While crucial for potency, this basic group often imparts poor membrane permeability, limiting the potential for oral bioavailability. researchgate.net The design of this compound addressed this through a novel structural framework. nih.gov

X-ray crystallography of this compound in complex with FVIIa has illuminated key structural interactions that underpin its high affinity and selectivity. The crystal structure reveals critical contacts with residues Asp 189 and Lysine (B10760008) 192 (Lys 192), as well as interactions within the S2 pocket of the enzyme's active site. nih.gov This detailed structural information is invaluable for the refinement of inhibitor design principles, guiding the development of future compounds with improved properties. The goal is to create molecules that maintain high potency and selectivity while overcoming pharmacological hurdles like oral absorption.

Mechanistic Understanding of Antithrombotic Efficacy and Hemostatic Balance in Novel Inhibitors

A critical aspect of developing new anticoagulants is achieving a balance between preventing thrombosis and minimizing bleeding risk. FVIIa inhibitors are considered a promising therapeutic strategy because targeting the initiation of coagulation may offer a wider therapeutic window than inhibiting downstream factors like Factor Xa or thrombin. researchgate.netnih.govresearchgate.net

This compound is an active-site, direct inhibitor of FVIIa that exhibits a nuanced mechanism of action. nih.govresearchgate.net In enzymatic assays using a small tripeptide substrate, it acts as a direct, competitive inhibitor of human FVIIa with a high potency (Ki of 5 nM). nih.govmedkoo.com However, when inhibiting the activation of its natural substrate, Factor X (FX), by the TF/FVIIa complex, it functions as a noncompetitive inhibitor (Ki of 9.3 nM). nih.govmedkoo.commedchemexpress.com This dualistic inhibitory profile contributes to its specific anticoagulant effects.

Preclinical studies in rabbit models have demonstrated the antithrombotic efficacy of this compound in both preventing and treating arterial and venous thrombosis. nih.govnih.gov A key finding from these studies was the compound's wide therapeutic window with respect to bleeding time, suggesting a favorable separation between its antithrombotic effects and its impact on normal hemostasis. nih.govmedkoo.com

Antithrombotic Efficacy of this compound in Rabbit Models
Thrombosis ModelEfficacy EndpointED₅₀ Value (mg/kg)
Arterial Thrombosis (AT) - Prevention & Treatment50% effective dose1.1 to 3.1
Venous Thrombosis (VT) - Prevention & Treatment50% effective dose1.1 to 3.1

Development of Next-Generation Factor VIIa Inhibitors with Optimized Pharmacological Profiles

The development of this compound represents a significant step forward, but the quest continues for next-generation FVIIa inhibitors with further optimized pharmacological profiles. nih.govnih.gov A primary objective is the creation of orally bioavailable agents, which remains a major challenge due to the physicochemical properties required for potent FVIIa inhibition. researchgate.netnih.gov

Future design strategies will likely build on the structural insights gained from compounds like this compound. nih.gov The focus is on modifying molecular scaffolds to enhance membrane permeability and reduce clearance, while preserving the high-potency interactions with the enzyme's active site. This involves exploring neutral P1 binding substituents and novel chemotypes, such as macrocycles, which may offer a better balance of potency and drug-like properties. researchgate.net

Integration of Factor VIIa Inhibition with Other Antithrombotic Strategies

Modern antithrombotic therapy often involves a multi-pronged approach, targeting both the coagulation cascade and platelet activation. revespcardiol.org The integration of FVIIa inhibitors with existing antiplatelet agents, such as aspirin (B1665792) or clopidogrel, represents a potential strategy for managing complex thrombotic conditions. The rationale is that simultaneously blocking the initiation of coagulation and the aggregation of platelets could provide synergistic antithrombotic effects.

Exploration of Factor VIIa Inhibition in Beyond-Coagulation Contexts (e.g., Inflammation-Coagulation Interplay)

There is a growing understanding that the coagulation system is intricately linked with inflammatory processes. thieme-connect.com The TF/FVIIa complex not only initiates coagulation but can also trigger intracellular signaling pathways that promote inflammation, largely through the activation of Protease-Activated Receptors (PARs). thieme-connect.com By blocking the catalytic activity of FVIIa, inhibitors like this compound would be expected to dampen these pro-inflammatory signals. thieme-connect.com

Interestingly, FVIIa itself may have functions beyond its role with tissue factor. Studies have shown that FVIIa can bind to the Endothelial Protein C Receptor (EPCR) and induce anti-inflammatory and vascular barrier-protective responses. nih.govnih.gov This signaling is distinct from its pro-coagulant function and can suppress inflammation induced by agents like TNF-α and lipopolysaccharide (LPS). nih.gov FVIIa's binding to EPCR has even been shown to trigger the release of endothelial extracellular vesicles carrying anti-inflammatory microRNAs. nih.gov

This dual role of FVIIa presents a complex and exciting frontier for FVIIa inhibitors. Inhibiting the TF-FVIIa pathway could provide anti-inflammatory benefits by blocking PAR activation. thieme-connect.com The impact of small molecule inhibitors on the separate FVIIa-EPCR anti-inflammatory signaling pathway is an area that warrants further exploration and could open new therapeutic avenues for conditions where thrombosis and inflammation are intertwined.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.